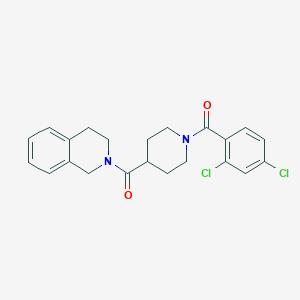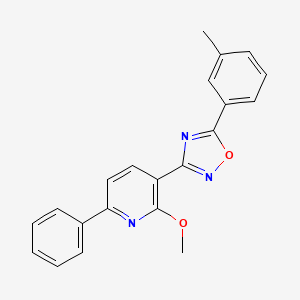
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of certain enzymes and pathways that are crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have other biochemical and physiological effects. For instance, it has been found to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Moreover, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potency and selectivity against cancer cells. This makes it a promising candidate for developing new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields such as microbiology and biochemistry. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its clinical translation.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-7-methoxyquinoline-3-carbaldehyde with N-methyl-4-chlorobenzamide in the presence of a base. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit antibacterial and antifungal properties.
Propriétés
IUPAC Name |
4-chloro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)12-3-6-15(20)7-4-12)11-14-9-13-5-8-16(25-2)10-17(13)21-18(14)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXLNJXFPUCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

